
N,N'-Dimethoxy-1H-purine-2,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-(9H-Purine-2,6-diyl)bis(O-methylhydroxylamine) is a chemical compound with the molecular formula C7H10N6O2 and a molecular weight of 210.19 g/mol . This compound is characterized by the presence of a purine ring system substituted with two O-methylhydroxylamine groups at the 2 and 6 positions. Purine derivatives are known for their significant biological activities and are widely studied in medicinal chemistry.
Méthodes De Préparation
The synthesis of N,N’-(9H-Purine-2,6-diyl)bis(O-methylhydroxylamine) typically involves the reaction of 2,6-diaminopurine with methoxyamine hydrochloride under specific conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, and requires the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product . The reaction mixture is usually heated to reflux for several hours, followed by purification through recrystallization or chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
N,N’-(9H-Purine-2,6-diyl)bis(O-methylhydroxylamine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced purine derivatives.
Applications De Recherche Scientifique
N,N’-(9H-Purine-2,6-diyl)bis(O-methylhydroxylamine) has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex purine derivatives and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents targeting purine-related pathways.
Mécanisme D'action
The mechanism of action of N,N’-(9H-Purine-2,6-diyl)bis(O-methylhydroxylamine) involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes involved in purine metabolism, such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS). By inhibiting these enzymes, the compound disrupts the synthesis of DNA and RNA, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound may interact with other cellular targets, such as lysosomes and mitochondria, to induce cell death through non-mitochondrial pathways .
Comparaison Avec Des Composés Similaires
N,N’-(9H-Purine-2,6-diyl)bis(O-methylhydroxylamine) can be compared with other similar compounds, such as:
N,N’-Pyridine-2,6-diyl bis(N-phenylthiourea): This compound is a thiourea derivative with chelating properties and is studied for its potential biological activities.
2,6-Diamino-9H-purine derivatives: These compounds are structurally similar to N,N’-(9H-Purine-2,6-diyl)bis(O-methylhydroxylamine) and are investigated for their anticancer and antiviral properties.
The uniqueness of N,N’-(9H-Purine-2,6-diyl)bis(O-methylhydroxylamine) lies in its specific substitution pattern and the presence of O-methylhydroxylamine groups, which confer distinct chemical and biological properties compared to other purine derivatives.
Propriétés
Numéro CAS |
108278-67-7 |
|---|---|
Formule moléculaire |
C7H10N6O2 |
Poids moléculaire |
210.19 g/mol |
Nom IUPAC |
2-N,6-N-dimethoxy-7H-purine-2,6-diamine |
InChI |
InChI=1S/C7H10N6O2/c1-14-12-6-4-5(9-3-8-4)10-7(11-6)13-15-2/h3H,1-2H3,(H3,8,9,10,11,12,13) |
Clé InChI |
RPJKUHWRNPUMOK-UHFFFAOYSA-N |
SMILES canonique |
CONC1=NC(=NC2=C1NC=N2)NOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(3-Methoxyphenyl)methyl]-1,1,1-trimethylsilanamine](/img/structure/B11893037.png)

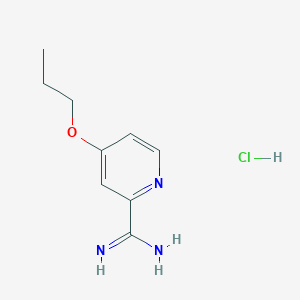
![5'-Chloro-1'-methylspiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B11893055.png)
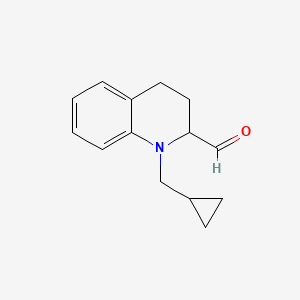
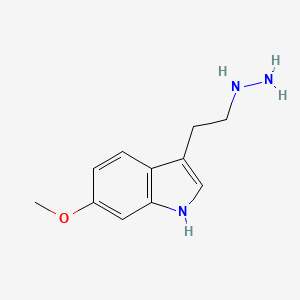
![6,9-Diazaspiro[4.5]decane-7,10-dione, 8-(1-methylethyl)-, (S)-](/img/structure/B11893070.png)
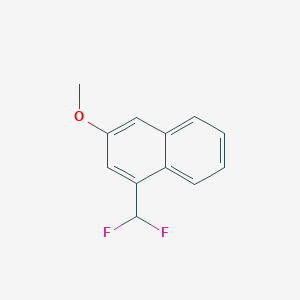

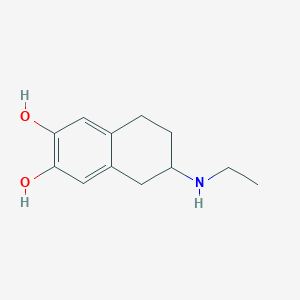
![2-Isobutyl-5-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11893088.png)
![4-Amino-5H-chromeno[4,3-D]pyrimidin-5-one](/img/structure/B11893101.png)

